molecular formula C18H21NO3S B3489758 N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B3489758
M. Wt: 331.4 g/mol
InChI Key: KVIBFUYWCFYWKS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a dimethoxybenzyl group, which is known for its solubilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the protection of the thiol group using the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor . The reaction conditions often involve elevated temperatures (around 60°C) and the presence of protons, such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of palladium-catalyzed C-C bond formation reactions is also common in the synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of carbonyl compounds .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets through its benzothiophene core and dimethoxybenzyl group. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-14-8-7-12(9-15(14)22-2)11-19-18(20)17-10-13-5-3-4-6-16(13)23-17/h7-10H,3-6,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIBFUYWCFYWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
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N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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